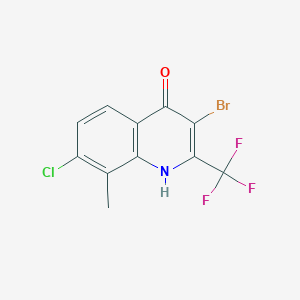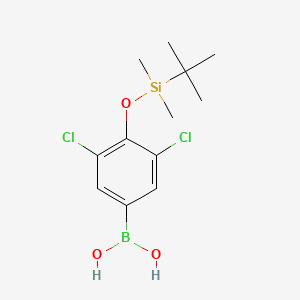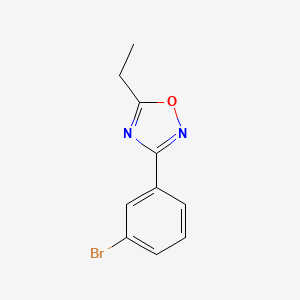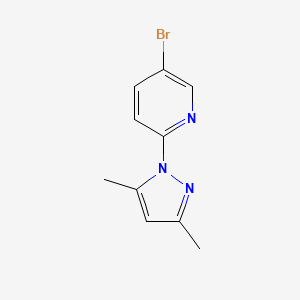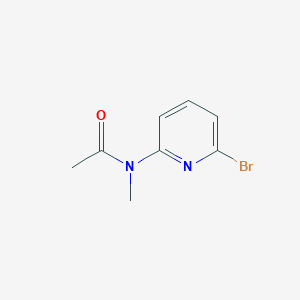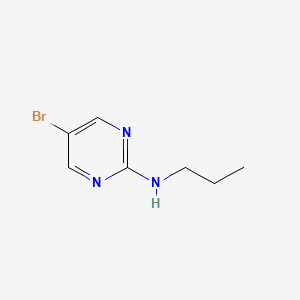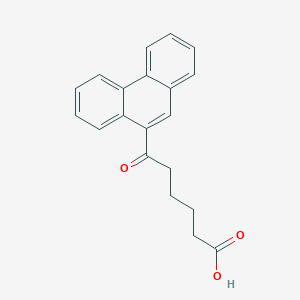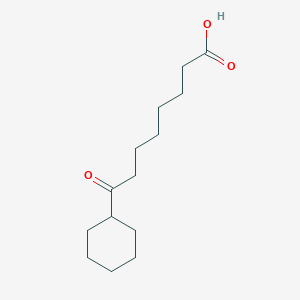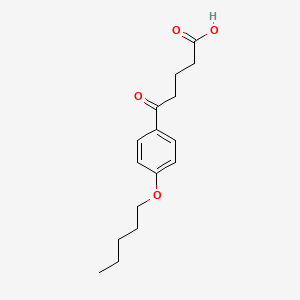![molecular formula C10H14Cl3NS B1373361 2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride CAS No. 1311314-16-5](/img/structure/B1373361.png)
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride
Descripción general
Descripción
“2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride” is a chemical compound with the CAS number 1311314-16-5 . It has a molecular weight of 286.65 and a molecular formula of C10H14Cl3NS .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms substituted at the 1 and 4 positions. Attached to the benzene ring is a sulfanyl group, which is further connected to a 1-Aminobutan-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.65 and a molecular formula of C10H14Cl3NS . Other properties such as boiling point, melting point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : The chemical has been used in the synthesis of novel compounds. For instance, it was involved in the synthesis of conformationally constrained, masked cysteines like 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids (Clerici, Gelmi, & Pocar, 1999).
- Pathways in Chemical Reactions : This compound has been a part of studies to understand different pathways in chemical reactions. For example, it participated in reactions leading to 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines (Glushkov et al., 2021).
Pharmaceutical and Biological Research
- Development of Antimicrobial Agents : It's been used in the synthesis of compounds that have potential as antimicrobial agents. For instance, derivatives of this compound were studied for their antimicrobial activities (Alsarahni et al., 2017).
- Investigations in Antioxidant Activities : Research has been conducted on novel N,S‐substituted polyhalogenated nitrobutadiene derivatives, including this compound, to assess their antioxidant activities (Onul et al., 2018).
Material Science and Industrial Applications
- Role in Synthesizing New Materials : The compound has been used in the synthesis of new materials like amino and sulfanyl derivatives of benzoquinazolinones (Nowak et al., 2015).
- Applications in Creating Functional Molecules : It has been instrumental in creating functional molecules with specific properties. An example includes the synthesis and structural analysis of sulfanyl amino 1,4-naphthoquinone derivatives (Yıldırım, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NS.ClH/c1-2-8(6-13)14-10-5-7(11)3-4-9(10)12;/h3-5,8H,2,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDHGFXJLZGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)SC1=C(C=CC(=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



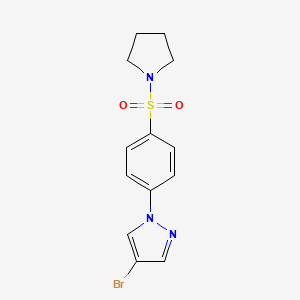
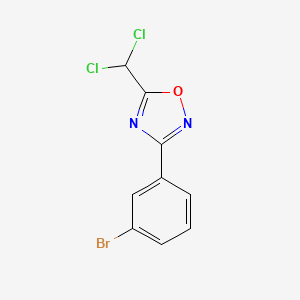
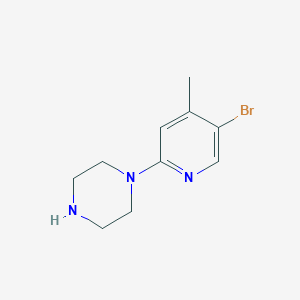
![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)
